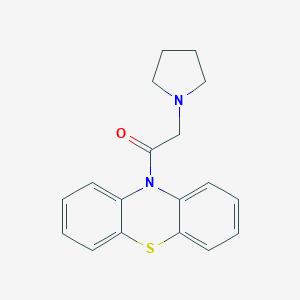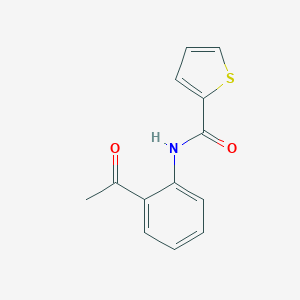
N-(2-Acetylphenyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Acetylphenyl)-2-thiophenecarboxamide, also known as ATPCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. ATPCA belongs to the class of compounds known as arylamide derivatives, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(2-Acetylphenyl)-2-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by inhibiting the activity of enzymes involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the replication of HIV by inhibiting the activity of reverse transcriptase.
実験室実験の利点と制限
N-(2-Acetylphenyl)-2-thiophenecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to using this compound in lab experiments. For example, this compound has been shown to have low solubility in water, which may limit its bioavailability in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on N-(2-Acetylphenyl)-2-thiophenecarboxamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on the regulation of gene expression. Another direction is to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and viral infections. Finally, further studies are needed to optimize the synthesis method of this compound and improve its bioavailability in vivo.
科学的研究の応用
N-(2-Acetylphenyl)-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antitumor, and antiviral activities. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro.
特性
| 41242-35-7 | |
分子式 |
C13H11NO2S |
分子量 |
245.3 g/mol |
IUPAC名 |
N-(2-acetylphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11NO2S/c1-9(15)10-5-2-3-6-11(10)14-13(16)12-7-4-8-17-12/h2-8H,1H3,(H,14,16) |
InChIキー |
UWBYGIKMCVBGTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
正規SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
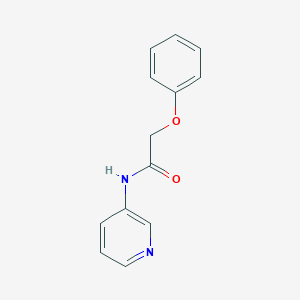
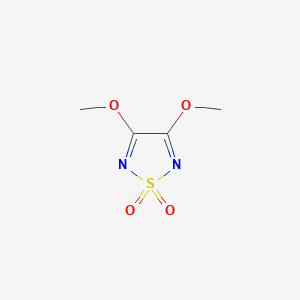
![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)
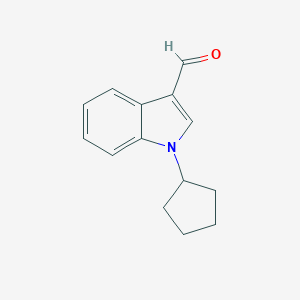
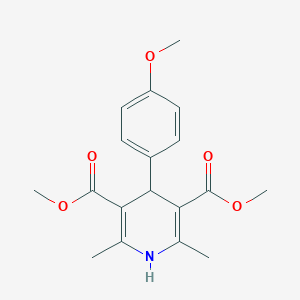
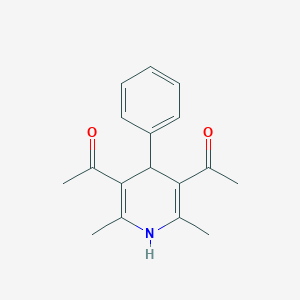
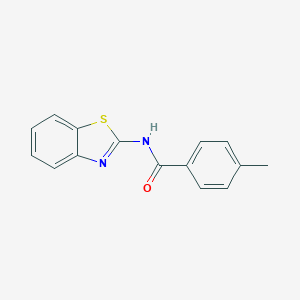

![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)

